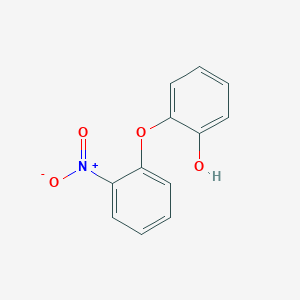

2-(2-Nitrophenoxy)phenol

Description

Contextualization within Nitroaromatic and Aryl Ether Chemistry

2-(2-Nitrophenoxy)phenol is a member of two prominent classes of organic compounds: nitroaromatics and aryl ethers. Nitroaromatic compounds, characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring, are pivotal in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modifying the acidity of other substituents.

Aryl ethers, on the other hand, contain an oxygen atom connected to two aryl groups (Ar-O-Ar'). The diaryl ether linkage is a common motif in many natural products, polymers, and pharmaceutical agents. The synthesis of diaryl ethers has been a subject of extensive research, with methods like the Ullmann condensation and the Buchwald-Hartwig amination being cornerstone reactions in their preparation. rsc.orgwikipedia.org The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), has been a classical method for forming the C-O bond in diaryl ethers. rsc.orgwikipedia.org Modern variations of this reaction often employ ligands to improve efficiency and broaden the substrate scope. organic-chemistry.orgacs.orgmdpi.com

Significance in Contemporary Synthetic Strategies

The true significance of this compound in modern organic synthesis lies in its versatility as a synthetic intermediate. The presence of both a nitro and a hydroxyl group opens up a plethora of possibilities for further chemical transformations.

The nitro group can be readily reduced to an amino group, which is a key step in the synthesis of various heterocyclic compounds. For instance, the reduction of the nitro group in this compound would yield 2-aminophenol (B121084) derivatives, which are precursors to important structures like dibenzo[b,f] Current time information in Bangalore, IN.nottingham.ac.ukoxazepines. nottingham.ac.uksmolecule.comresearchgate.net These tricyclic systems are found in a range of pharmacologically active compounds. nottingham.ac.uk The synthesis of such heterocyclic systems often involves cyclocondensation reactions. nottingham.ac.uksmolecule.comresearchgate.netresearchgate.net

Furthermore, the phenolic hydroxyl group can be exploited for various reactions. It can be alkylated, acylated, or used in coupling reactions to build more complex molecular frameworks. The strategic placement of the nitro and hydroxyl groups allows for selective reactions, making this compound a valuable building block in multi-step syntheses.

A notable application of related diaryl ether structures is in the synthesis of natural products. For example, the core of combretastatin (B1194345) D, a potent anticancer agent, features a diaryl ether linkage. nih.govbeilstein-journals.org The synthesis of such complex molecules often relies on the strategic formation of the diaryl ether bond, frequently employing methods like the Ullmann condensation. nih.govbeilstein-journals.orgnih.govacs.orgaua.gr While not a direct precursor, the chemistry of this compound provides insights into the challenges and strategies associated with constructing such motifs.

Below is a data table summarizing some key properties of this compound and related compounds.

| Property | This compound | (2-Nitrophenoxy)acetic acid | 2-(2-Nitrophenyl)acetic acid |

| CAS Number | 20281-21-4 | 1878-87-1 | 3740-52-1 |

| Molecular Formula | C₁₂H₉NO₃ | C₈H₇NO₅ | C₈H₇NO₄ |

| Molecular Weight | 215.21 g/mol | 197.14 g/mol | 181.15 g/mol wikipedia.org |

| Primary Functional Groups | Nitro, Phenol, Aryl Ether | Nitro, Carboxylic Acid, Aryl Ether | Nitro, Carboxylic Acid, Phenyl wikipedia.org |

| Key Synthetic Applications | Precursor to heterocyclic compounds | Intermediate for herbicides and pharmaceuticals | Protecting group and precursor for heterocycles wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54291-84-8 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

2-(2-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H9NO4/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,14H |

InChI Key |

OMBYKEPTUBYZGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitrophenoxy Phenol and Analogs

Established Etherification Protocols

Traditional and contemporary etherification methods provide robust pathways for the construction of the core diaryl ether structure of 2-(2-nitrophenoxy)phenol. These protocols include classical nucleophilic substitution reactions and transition metal-catalyzed couplings.

Williamson Ether Synthesis Approaches Utilizing Phenols and Halides

The Williamson ether synthesis, a cornerstone of ether formation, traditionally involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.com While the classical Williamson synthesis is not typically used for the direct coupling of two aryl groups due to the low reactivity of aryl halides in SN2 reactions, variations of this approach can be employed for the synthesis of diaryl ethers, especially when one of the aryl halides is activated towards nucleophilic aromatic substitution. wikipedia.orgchem-station.com

For the synthesis of a molecule like this compound, a modified Williamson approach would involve the reaction of a phenoxide with an activated aryl halide. For instance, the synthesis of 2-nitrodiphenyl ether can be achieved by reacting o-chloronitrobenzene with sodium phenolate. prepchem.com The electron-withdrawing nitro group in the ortho position activates the aryl halide to nucleophilic attack by the phenoxide.

Table 1: Representative Conditions for Williamson-type Synthesis of a Nitrodiphenyl Ether

| Reactants | Reagents & Conditions | Product | Yield |

| o-Chloronitrobenzene, Sodium phenolate | Liquid ammonia, 60°C, 15 hours, steel autoclave | 2-Nitrodiphenyl ether | 94% |

Data compiled from a representative synthesis of a related compound. prepchem.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type Coupling)

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgbyjus.comorganic-chemistry.org This reaction is particularly well-suited for the preparation of this compound and its analogs. Traditional Ullmann conditions often required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern advancements in Ullmann-type couplings have led to the development of milder and more efficient catalytic systems. These often employ copper(I) salts as catalysts in combination with various ligands, which facilitate the coupling under less demanding conditions and with a broader substrate scope, including sterically hindered reactants. nih.gov

Table 2: Modern Ullmann-type Coupling for Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst/Ligand | Base/Solvent | Temperature | Yield |

| 2-Iodotoluene | 2,6-Dimethylphenol | CuI / Picolinic acid | K₃PO₄ / DMSO | Not specified | 100% |

| Aryl Iodide | 3-Hydroxypyridine | CuI / Ligand 1 | Cs₂CO₃ / Dioxane | Not specified | High |

| Bromopyridine | 6-Hydroxyquinoline | CuI / Ligand 1 | Cs₂CO₃ / Dioxane | Not specified | High |

Data from studies on the synthesis of sterically hindered and heteroaryl diaryl ethers. nih.gov

Mitsunobu Reaction in Hindered Systems

The Mitsunobu reaction provides a powerful method for the formation of esters, ethers, and other functional groups from an alcohol and a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgnih.gov A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter. nih.gov

This reaction is also applicable to the synthesis of diaryl ethers, particularly in cases involving sterically hindered phenols or alcohols where other methods may be less effective. fau.eduorganic-chemistry.org The reaction conditions are generally mild, which is advantageous when dealing with sensitive functional groups. nih.gov However, for sterically hindered substrates, the reaction can be slow. Recent studies have shown that the use of sonication in combination with high concentrations can dramatically accelerate the Mitsunobu coupling of hindered phenols and alcohols. fau.eduorganic-chemistry.org

Table 3: Sonication-Assisted Mitsunobu Reaction for Hindered Phenols

| Phenol | Alcohol | Conditions | Time | Yield |

| Methyl salicylate | Neopentyl alcohol | 3.0 M concentration, Sonication | 15 min | 75% |

| 2,6-Dimethylphenol | Neopentyl alcohol | THF, Sonication | Not specified | High |

Data from research on accelerating the Mitsunobu reaction for sterically hindered substrates. fau.eduorganic-chemistry.org

Multicomponent Reaction Strategies for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach offers advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Phenol-Passerini Three-Component Reactions

The Passerini reaction is a well-known MCR that typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. organic-chemistry.org A significant variation of this reaction, relevant to the synthesis of this compound analogs, is the O-arylative Passerini reaction. organic-chemistry.org

In this modification, an electron-deficient phenol, such as o-nitrophenol, takes the place of the carboxylic acid. The reaction proceeds through the addition of an isocyanide and an aldehyde to the phenol, leading to the formation of an intermediate phenoxyimidate. This intermediate then undergoes an irreversible Smiles rearrangement, which is a key intramolecular nucleophilic aromatic substitution, to yield an O-arylated α-alkoxy amide derivative. organic-chemistry.orgnih.govacs.orgresearchgate.nettubitak.gov.tr This represents the first application of a Smiles rearrangement within a Passerini-type reaction. organic-chemistry.org The best yields for this reaction are observed with highly activated phenols, such as ortho- and para-nitrophenols. nih.govacs.orgresearchgate.net

Table 4: O-Arylative Passerini Reaction with o-Nitrophenol

| Phenol | Isocyanide | Aldehyde | Solvent | Product Type |

| o-Nitrophenol | Cyclohexyl isocyanide | Propionaldehyde | Methanol | α-aryloxy amide |

Based on the described O-arylative Passerini reaction involving a Smiles rearrangement. organic-chemistry.org

Nitration and Substituent Introduction in Phenoxy Systems

The introduction of a nitro group onto a pre-formed phenoxy system is a direct method for the synthesis of nitrophenoxyphenols. The nitration of aromatic compounds is a classic electrophilic aromatic substitution. However, controlling the regioselectivity of this reaction can be challenging, as mixtures of ortho, meta, and para isomers are often produced.

For the synthesis of this compound, one could envision the nitration of 2-phenoxyphenol. The directing effects of the existing hydroxyl and phenoxy substituents would influence the position of the incoming nitro group. Both the hydroxyl and phenoxy groups are ortho, para-directing. Therefore, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Various nitrating agents and conditions have been developed to improve regioselectivity. These include the use of different nitrating agents (e.g., nitric acid, ammonium (B1175870) nitrate), catalysts (e.g., potassium bisulfate), and reaction media. dergipark.org.tr For instance, the nitration of phenols can be carried out with ammonium nitrate (B79036) in the presence of potassium bisulfate as a catalyst, which has been shown to provide good yields and high regioselectivity. dergipark.org.tr The choice of solvent can also play a crucial role in directing the substitution pattern.

Table 5: Representative Conditions for Regioselective Nitration of Phenols

| Substrate | Nitrating Agent/Catalyst | Solvent | Product |

| 4-Bromophenol | NH₄NO₃ / KHSO₄ | Acetonitrile | 4-Bromo-2-nitrophenol |

Data from a study on the regioselective nitration of various phenols. dergipark.org.tr

Synthetic Routes Involving Diazonium Salts

The use of diazonium salts represents a versatile approach for the synthesis of diaryl ethers like this compound. This method typically involves the diazotization of an aromatic amine followed by its reaction with a phenol.

The general process begins with the conversion of a primary aromatic amine, such as 2-aminophenol (B121084), into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5°C). lkouniv.ac.inmasterorganicchemistry.com The resulting diazonium salt is a highly reactive species.

Subsequently, the diazonium salt is subjected to a coupling reaction with a phenoxide ion. For the synthesis of this compound, the diazonium salt of 2-nitrophenol (B165410) would be reacted with a phenoxide. However, a more common approach for unsymmetrical diaryl ethers is the Ullmann condensation, which involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.orgchemeurope.com While not a direct diazonium salt coupling to form the ether, diazonium salts can be used to synthesize the necessary aryl halide precursors. For instance, an amino group can be converted to a halogen via a Sandmeyer or Gattermann reaction, which involves the reaction of the diazonium salt with a copper(I) halide. lkouniv.ac.in

The coupling of diazonium salts with phenols, known as C-coupling, typically occurs in alkaline, neutral, or mildly acidic conditions to produce azo compounds. lkouniv.ac.in To form an ether linkage (O-coupling), the conditions need to be carefully controlled to favor the displacement of the diazonium group by the phenoxide.

Table 1: Key Reactions Involving Diazonium Salts in Diaryl Ether Synthesis

| Reaction | Description | Reagents |

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. lkouniv.ac.inmasterorganicchemistry.com | NaNO₂, HCl, 0-5°C |

| Sandmeyer Reaction | Conversion of a diazonium salt to an aryl halide. lkouniv.ac.in | CuCl, CuBr |

| Gattermann Reaction | A modification of the Sandmeyer reaction using copper powder. lkouniv.ac.in | Cu powder, HCl |

| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide with a phenol to form a diaryl ether. wikipedia.orgchemeurope.com | Aryl halide, phenol, copper catalyst |

Demethylation Strategies for Hydroxyphenoxy Precursors

Another significant synthetic route involves the demethylation of methoxy-substituted diaryl ethers to yield the desired hydroxyphenoxy compounds. This strategy is particularly useful when the corresponding methoxy (B1213986) precursors are more readily accessible or offer advantages in terms of reactivity and purification during the diaryl ether formation step.

Common demethylating agents include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI). Boron tribromide is a particularly effective and widely used reagent for cleaving aryl methyl ethers due to its high reactivity and the relatively mild reaction conditions required.

The reaction mechanism with BBr₃ involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond.

Table 2: Common Demethylating Agents for Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Strong acid, can be corrosive. |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature to room temperature | Highly effective, but sensitive to moisture. |

| Aluminum chloride (AlCl₃) | Inert solvent, often with a scavenger for HCl | A classic Lewis acid for ether cleavage. |

| Trimethylsilyl iodide (TMSI) | Inert solvent, room temperature | Mild conditions, but the reagent can be expensive. |

Optimized Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound and its analogs, particularly in the context of the Ullmann condensation, which is a cornerstone for diaryl ether synthesis. wikipedia.orgchemeurope.com

Traditional Ullmann conditions often required harsh reaction parameters, including high temperatures (frequently exceeding 210°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org However, significant advancements have been made to improve the efficiency and applicability of this reaction.

Modern Ullmann-type reactions often employ soluble copper catalysts, which are generally more effective than heterogeneous copper powder. wikipedia.org The use of ligands to stabilize the copper catalyst and accelerate the reaction has been a major area of development. Ligands such as diamines, picolinic acid, and N,N-dimethyl glycine (B1666218) have been shown to significantly improve reaction rates and yields, allowing the reactions to proceed under milder conditions. nih.gov

The choice of base and solvent also plays a critical role. While traditional methods used strong bases, weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) have been found to be effective in combination with appropriate solvents and ligands. nih.gov For instance, the use of K₃PO₄ in dimethyl sulfoxide (B87167) (DMSO) has been shown to be highly efficacious for the O-arylation of phenols. nih.gov

These optimized conditions not only enhance the yield but also broaden the substrate scope, allowing for the synthesis of sterically hindered and electronically diverse diaryl ethers. The careful selection of the copper source, ligand, base, and solvent is crucial for developing a successful and high-yielding synthesis.

Table 3: Factors for Optimization in Ullmann Condensation

| Factor | Traditional Conditions | Modern Optimized Conditions |

| Copper Source | Stoichiometric copper powder wikipedia.org | Catalytic amounts of soluble copper salts (e.g., CuI) nih.gov |

| Ligands | Often none | Picolinic acid, N,N-dimethyl glycine, diamines nih.gov |

| Base | Strong bases (e.g., KOH) wikipedia.org | Weaker bases (e.g., Cs₂CO₃, K₃PO₄) nih.gov |

| Solvent | High-boiling polar solvents (e.g., nitrobenzene) wikipedia.org | Dioxane, DMSO nih.gov |

| Temperature | > 210°C wikipedia.org | Milder temperatures |

Mechanistic Investigations of 2 2 Nitrophenoxy Phenol Chemical Transformations

Nucleophilic Substitution Pathways in Ether Formation

The formation of the diaryl ether linkage in 2-(2-Nitrophenoxy)phenol is a classic example of nucleophilic aromatic substitution (SNAr). This reaction class involves a nucleophile replacing a leaving group on an aromatic ring.

The synthesis typically proceeds by the reaction of a phenoxide with an activated aryl halide, such as 2-nitrochlorobenzene. The mechanism is a two-step addition-elimination process:

Nucleophilic Attack: A phenoxide ion, acting as the nucleophile, attacks the carbon atom bearing the leaving group (e.g., chlorine) on the 2-nitrochlorobenzene ring. This ring is "activated" toward nucleophilic attack by the presence of the strongly electron-withdrawing nitro group positioned ortho to the leaving group.

Formation of Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion), yielding the final this compound product.

The rate-limiting step is typically the initial nucleophilic addition to form the intermediate complex. researchgate.net The presence of a strong electron-withdrawing group, like the nitro group, is essential for this reaction to proceed efficiently. researchgate.net

Electrophilic Aromatic Substitution Mechanistic Insights

When this compound itself acts as a substrate in electrophilic aromatic substitution (SEAr) reactions, the outcome is governed by the directing effects of its three key functional groups: the hydroxyl (-OH) group, the ether linkage (-O-Ar), and the nitro (-NO₂) group. wikipedia.org Electrophiles, being electron-deficient, will preferentially attack positions of high electron density on the aromatic rings. quora.com

The reactivity of the two aromatic rings is vastly different:

The Phenolic Ring: This ring is strongly activated towards electrophilic attack. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. quora.combyjus.com The aryloxy group is also an activating, ortho-, para-director. The combined influence of these two groups makes the positions ortho and para to the hydroxyl group highly nucleophilic and susceptible to substitution.

The Nitrophenyl Ring: This ring is strongly deactivated. The nitro group is a potent deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. lkouniv.ac.in While the ether linkage is an activating, ortho-, para-director, the deactivating effect of the nitro group dominates. Consequently, electrophilic substitution on this ring is significantly slower than on the phenolic ring and, if forced, would likely occur at the positions meta to the nitro group. lkouniv.ac.in

The mechanism involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the rate and regioselectivity of the reaction. For the phenolic ring, intermediates where the positive charge is delocalized onto the hydroxyl or ether oxygen are particularly stable, explaining the ortho- and para-directing effects. lkouniv.ac.in

| Ring System | Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Phenolic Ring | Hydroxyl (-OH) | Strongly Activating | Ortho, Para |

| Aryloxy (-O-Ar) | Activating | Ortho, Para | |

| Nitrophenyl Ring | Nitro (-NO₂) | Strongly Deactivating | Meta |

| Ether Linkage (-O-) | Activating | Ortho, Para |

Photochemical Rearrangement Mechanisms in o-Nitrophenyl Systems

Compounds containing an o-nitrobenzyl moiety, which is structurally related to the o-nitrophenoxy system, are known to undergo characteristic photochemical rearrangements upon exposure to UV light. acs.org The mechanism for o-nitrophenols is initiated by an intramolecular hydrogen transfer. researchgate.net

In the excited state, one of the oxygen atoms of the nitro group abstracts a hydrogen atom from the ortho-position. rsc.org For this compound, this would involve the abstraction of the hydrogen from the phenolic hydroxyl group. This intramolecular hydrogen atom transfer leads to the formation of a transient biradical or an aci-nitro intermediate. acs.orgrsc.org This highly reactive intermediate can then undergo a series of subsequent rearrangements or reactions to yield various products, such as the formation of 2-nitrosobenzaldehyde from 2-nitrobenzyl compounds. rsc.org This photochemical reactivity is a hallmark of o-nitrobenzyl systems and is utilized in photoremovable protecting groups.

Reductive Functionalization Mechanisms of Nitro Groups

The nitro group on the this compound molecule can be readily reduced to an amino group, providing a pathway to other functionalized derivatives. The reduction can be achieved through various methods, most commonly catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or by using dissolving metals in acid (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.com

The reduction of an aromatic nitro group is a stepwise process that involves the transfer of six electrons and six protons. The generally accepted pathway proceeds through several intermediates:

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO). Mechanistic studies using iron catalysts have shown this initial reduction can involve a hydride transfer as the rate-limiting step. nih.gov

Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine derivative (-NHOH). The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro compound, meaning the nitroso species does not usually accumulate in the reaction mixture. nih.govacs.org

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine (-NH₂).

Recent mechanistic studies using an iron(salen) complex as a catalyst have provided detailed insights, identifying an on-cycle iron hydride as a key catalytic intermediate and confirming the presence of a nitroso intermediate during the catalytic cycle. researchgate.net By carefully selecting the reducing agent, it is possible to achieve chemoselective reduction of the nitro group while preserving other functional groups in the molecule. nih.govacs.org

| Starting Group | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| Nitro (-NO₂) | Nitroso (-NO) | Hydroxylamine (-NHOH) | Amine (-NH₂) |

Chemo- and Regioselectivity Determinants in this compound Synthesis

The successful synthesis of this compound relies on precise control over chemo- and regioselectivity. These factors are primarily determined by the principles of the nucleophilic aromatic substitution (SNAr) mechanism discussed earlier.

Chemoselectivity: The key to the chemoselectivity of the reaction is the electronic activation provided by the nitro group. In a typical synthesis involving a phenoxide and 2-nitrochlorobenzene, the SNAr reaction occurs specifically at the nitrophenyl ring. An unactivated aryl halide, such as chlorobenzene, would not react under similar conditions because the ring is not sufficiently electrophilic to be attacked by the phenoxide nucleophile. The strong electron-withdrawing nature of the ortho-nitro group is what makes the ipso-carbon susceptible to nucleophilic attack, allowing the desired ether formation to proceed selectively. wikipedia.org

Regioselectivity: The regioselectivity is dictated by the positions of the leaving group and the activating group on the electrophilic partner. For the synthesis of this compound, the starting material must be a 2-substituted nitrophenyl derivative, such as 2-nitrochlorobenzene or 2-fluoronitrobenzene. The nucleophilic attack occurs exclusively at the carbon atom bonded to the leaving group (the C1 position). The nitro group at the C2 position is essential for activating this specific site. Using an isomer, such as 4-nitrochlorobenzene, would result in the formation of a different regioisomeric product, 2-(4-nitrophenoxy)phenol. Transition metal catalysts, such as those based on copper or palladium, have also been employed to improve reaction rates and regioselectivity in the synthesis of diaryl ethers. nih.gov

Advanced Derivatization and Chemical Transformations of 2 2 Nitrophenoxy Phenol

Formation of Heterocyclic Systems from 2-(2-Nitrophenoxy)phenol Precursors

The structure of this compound is ideally suited for intramolecular cyclization reactions to form valuable seven-membered heterocyclic systems. A key transformation is its conversion into dibenzo[b,f] nih.govoxazepine, a core structure in many physiologically active compounds.

The synthesis typically proceeds via a reductive cyclization pathway. The nitro group of the this compound derivative is first reduced to an amino group. This intermediate, an ortho-aminophenyldiaryl ether, then undergoes intramolecular cyclization to form the tricyclic dibenzo[b,f] nih.govoxazepine ring system. This process, often referred to as a Cadogan-Sundberg reaction, can be initiated by various reducing agents.

Another important class of heterocycles, phenoxazines, can also be synthesized from precursors related to this compound. The synthesis of phenoxazines generally involves the condensation of 2-aminophenol (B121084) derivatives. nih.govsemanticscholar.org By reducing the nitro group of this compound to an amine, the resulting 2-(2-aminophenoxy)phenol (B14364217) can undergo oxidative cyclization to yield the phenoxazine (B87303) scaffold. The reaction of 2-aminophenols with dinitro-substituted aromatic compounds, for instance, leads to the formation of dinitrophenoxazines. nih.gov

Table 1: Heterocyclic Systems Derived from this compound Precursors

| Precursor Type | Key Transformation | Resulting Heterocycle | Typical Reagents |

|---|---|---|---|

| This compound derivative | Reductive Cyclization | Dibenzo[b,f] nih.govoxazepine | Fe, SnCl2, H2/Pd-C, P(OEt)3 |

| This compound derivative | Reduction followed by Oxidative Cyclization | Phenoxazine | 1. Reducing agent (e.g., Fe/HCl) 2. Oxidizing agent (e.g., K3Fe(CN)6) |

Functional Group Interconversions on the Nitrophenoxy Moiety

The nitrophenoxy moiety of this compound is the primary site for a range of functional group interconversions, which are crucial for subsequent derivatization and cyclization reactions.

The reduction of the aromatic nitro group is one of the most fundamental transformations of this compound. This conversion of the nitro group into a primary amine is a critical step for building more complex structures, including the heterocyclic systems mentioned previously. A variety of well-established methods can be employed for this reduction. masterorganicchemistry.comwikipedia.org

Commonly used methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly efficient method. commonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for this purpose. masterorganicchemistry.com

Tin(II) Chloride: SnCl2 provides a milder alternative for reducing nitro groups, often used when other sensitive functional groups are present. wikipedia.org

Once the nitro group is reduced to an amine, forming 2-(2-aminophenoxy)phenol, it can undergo amidation. This reaction is important for introducing a wide array of substituents or for protecting the amino group. masterorganicchemistry.com The primary amine can be acylated using reagents such as acyl chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base to form the corresponding amide. This transformation changes the electronic properties of the substituent from a strong ortho-, para-director to a moderate one and can prevent unwanted side reactions in subsequent synthetic steps. masterorganicchemistry.com

Further transformations can lead to the formation of other heterocyclic structures like lactams and hydroxamic acids through reductive cyclization. This process involves the partial reduction of the nitro group and a subsequent intramolecular cyclization with a suitably positioned functional group.

For instance, if the phenolic hydroxyl group of this compound is first derivatized with a side chain containing an ester or carboxylic acid (e.g., via Williamson ether synthesis), a reductive cyclization can be initiated. The nitro group is reduced, not to the amine, but to an intermediate oxidation state such as a hydroxylamine (B1172632). This intermediate can then react intramolecularly with the ester or carboxylic acid group.

Lactam Formation: Complete reduction to the amine followed by cyclization with a carboxylic acid side chain (often requiring activation) yields a seven-membered lactam fused within the dibenzo[b,f] nih.govoxazepine framework.

Hydroxamic Acid Formation: A partial, four-electron reduction of the nitro group to a hydroxylamine, followed by cyclization with an ester or acid, leads to the formation of a cyclic hydroxamic acid. nih.govuokerbala.edu.iq This transformation can be achieved using specific reagents or under controlled conditions, such as visible light photoredox catalysis, which allows for mild and chemoselective reductions. nih.gov

Table 2: Functional Group Interconversions and Cyclizations

| Starting Moiety | Transformation | Product Moiety/Structure | Typical Reagents/Conditions |

|---|---|---|---|

| Nitro Group | Reduction | Amino Group | H2/Pd-C, Fe/HCl, SnCl2 |

| Amino Group | Amidation | Amide | Acetic anhydride, Acyl chloride |

| Nitro Group + Ester Side Chain | Reductive Cyclization | Lactam (fused) | 1. Reduction (e.g., Fe/HCl) 2. Cyclization (heat, activating agent) |

| Nitro Group + Ester Side Chain | Reductive Cyclization | Hydroxamic Acid (fused) | Visible light photoredox catalysis, Zn/NH4Cl |

Introduction of Complex Substituents

The aromatic rings of this compound serve as a scaffold for the introduction of more complex substituents, allowing for the fine-tuning of the molecule's properties. Substituents can be introduced through various aromatic substitution reactions.

The reactivity of the two aromatic rings is significantly different. The phenol (B47542) ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic aromatic substitution. In contrast, the nitrophenoxy ring is deactivated by the electron-withdrawing nitro group, making it more prone to nucleophilic aromatic substitution.

For example, Friedel-Crafts alkylation or acylation can be used to introduce alkyl or acyl groups onto the activated phenol ring. Due to the directing effect of the hydroxyl group, these substitutions would primarily occur at the positions ortho and para to it.

On the other hand, the nitro group activates the nitrophenoxy ring for nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace leaving groups (if present) or, under certain conditions, a hydrogen atom, particularly at positions ortho and para to the nitro group. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates.

Regioselective Modifications and Strategies

Achieving regioselectivity is crucial when modifying the this compound scaffold. The inherent electronic properties of the existing substituents provide a primary level of control.

On the Phenol Ring: The hydroxyl group is a powerful ortho-, para-directing group for electrophilic substitutions. To achieve high regioselectivity, especially for ortho-functionalization, directing group strategies can be employed. nih.gov The hydroxyl group can be temporarily converted into a larger directing group that coordinates to the reagent and delivers it to the ortho position.

On the Nitrophenoxy Ring: The nitro group is a strong meta-directing group for electrophilic substitution, although the ring is heavily deactivated. More practically, the nitro group strongly activates the ortho and para positions for nucleophilic aromatic substitution. This allows for the regioselective introduction of nucleophiles at these positions. For example, in dinitro-substituted phenoxazine precursors, one nitro group can be selectively displaced by a nucleophile over the other based on its position relative to the ether and amine functionalities within the heterocyclic core. nih.govsemanticscholar.org

By carefully choosing the reaction type (electrophilic vs. nucleophilic) and conditions, one can selectively functionalize specific positions on either of the two aromatic rings of the this compound molecule, enabling the synthesis of a diverse array of complex derivatives.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 2 Nitrophenoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-(2-Nitrophenoxy)phenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both phenyl rings and the phenolic hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl (-OH) and ether (-O-) functionalities. Protons on the nitrophenoxy ring will generally be shifted downfield compared to those on the phenoxy ring due to the deshielding effect of the nitro group. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature. The presence of this peak can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the OH signal due to proton-deuterium exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons attached to electronegative atoms like oxygen and nitrogen will be deshielded and appear at higher chemical shifts (downfield). For instance, the carbons bearing the nitro, hydroxyl, and ether groups will have characteristic chemical shifts. The signals for the aromatic carbons are typically found in the range of 110-160 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Nitrophenoxy Ring) | 7.0 - 8.2 | 115 - 150 | Multiplets |

| Aromatic Protons (Phenoxy Ring) | 6.8 - 7.5 | 110 - 160 | Multiplets |

| Phenolic Hydroxyl Proton | 4.0 - 8.0 | - | Broad Singlet |

| Aromatic Carbons (Nitrophenoxy Ring) | - | 115 - 150 | - |

| Aromatic Carbons (Phenoxy Ring) | - | 110 - 160 | - |

| Carbon attached to -NO₂ | - | ~140-150 | - |

| Carbon attached to -OH | - | ~150-160 | - |

| Carbons in Ether Linkage | - | ~145-155 | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the specific functional groups present in this compound.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. Key expected absorptions include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

N-O Stretch: Strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro group will appear around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

C-O Stretch: The stretching vibration of the ether linkage (Ar-O-Ar) will be observed in the 1200-1270 cm⁻¹ region. The phenolic C-O stretch will also appear in this region, typically around 1200 cm⁻¹.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The symmetric vibrations, such as the symmetric N-O stretch of the nitro group, often produce strong signals in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200-3600 | Strong, Broad |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1550 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300-1360 | Strong |

| Ether (Ar-O-Ar) | C-O Stretch | 1200-1270 | Strong |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aromatic C=C | C=C Stretch | 1400-1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of chromophores, such as the phenyl rings and the nitro group, leads to absorption of UV or visible light, promoting electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the nitro and hydroxyl groups. The conjugation between the aromatic rings through the ether linkage will influence the position and intensity of these absorption maxima (λ_max). The nitro group, being a strong chromophore, will significantly affect the spectrum, often causing a bathochromic (red) shift of the absorption bands.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through fragmentation patterns.

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of this compound (C₁₂H₉NO₄). This provides a direct confirmation of the compound's elemental composition.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule could include:

Cleavage of the ether bond, leading to fragments corresponding to the nitrophenoxy and phenoxy moieties.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Loss of the hydroxyl group (OH) or water (H₂O).

Analysis of the masses of these fragment ions helps to piece together the structure of the original molecule.

X-ray Crystallography for Definitive Three-Dimensional Structure

For a definitive and unambiguous determination of the three-dimensional structure of this compound, X-ray crystallography is the gold standard. This technique requires a single crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern.

By analyzing this pattern, the precise positions of all atoms in the molecule can be determined, providing detailed information on:

Bond lengths and angles: Accurate measurements of the distances between atoms and the angles between bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule, particularly the orientation of the two phenyl rings relative to each other.

Intermolecular interactions: Information about how the molecules are packed in the crystal lattice, including any hydrogen bonding involving the phenolic hydroxyl group.

Advanced Analytical Techniques for Purity Assessment (e.g., HPLC, GC-MS)

To ensure the purity of a sample of this compound, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to separate this compound from any impurities. By using a suitable stationary phase and mobile phase, a single, sharp peak for the compound of interest in the chromatogram indicates a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. For a pure sample of this compound, the GC chromatogram should show a single peak, and the mass spectrum of that peak should correspond to the expected molecular weight and fragmentation pattern of the compound.

Computational and Theoretical Studies on 2 2 Nitrophenoxy Phenol Reactivity and Properties

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become a standard for predicting molecular structures and energies with a favorable balance of accuracy and computational cost. hakon-art.comnih.gov For 2-(2-Nitrophenoxy)phenol, DFT calculations would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (the lowest energy state). This involves calculating bond lengths, bond angles, and dihedral angles. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such tasks on phenolic compounds. researchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties, making it invaluable for predicting how the molecule interacts with light. nih.gov Computational studies on related nitrophenols have successfully used TD-DFT to analyze electronic transitions and excited-state dynamics. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. ijaemr.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaemr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rjpn.org

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Phenolic Compounds This table presents data for analogous compounds to illustrate the typical values obtained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Phenol (B47542) | -6.4259 | -0.4228 | 6.0031 | rjpn.org |

| 2-Nitrophenol (B165410) | -7.1647 | -2.1850 | 4.9797 | rjpn.org |

Prediction of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.net This computational technique calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net

For aromatic compounds like nitrophenols, the absorption bands typically arise from π→π* and n→π* transitions. Computational studies on 2-nitrophenol have used TD-DFT to assign the observed absorption bands to specific electronic transitions. researchgate.netnih.gov For instance, calculations have attributed the main absorption peaks of 2-nitrophenol to charge-transfer excitations from the phenol group to the nitro group. researchgate.netnih.gov Similar calculations for this compound would predict its absorption maxima (λmax) and help interpret experimental spectra by identifying the nature of the underlying electronic transitions. researchgate.net

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov For molecules containing both hydroxyl (-OH) and nitro (-NO2) groups on an aromatic framework, various tautomeric forms, such as keto-enol forms, can potentially exist. nih.gov

Computational chemistry, particularly DFT, is an effective tool for studying tautomeric equilibria. nih.gov By calculating the optimized geometry and total electronic energy of each possible tautomer, researchers can determine their relative stabilities. nih.gov The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. Furthermore, computational methods can be used to calculate the energy barriers for the transition between tautomers, providing insight into the kinetics of the interconversion process. nih.gov These studies are often performed both in the gas phase and with solvent models to account for environmental effects on the equilibrium. nih.gov

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. nih.gov

Typically, regions of negative electrostatic potential (colored red) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. imist.maimist.ma Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net For a molecule like this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl, ether, and nitro groups, identifying them as key sites for interaction with electrophiles. nih.govimist.ma The hydrogen atom of the hydroxyl group would be expected to show a region of positive potential.

Reactivity Descriptors and Nucleofugality Predictions

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), DFT allows for the calculation of various global reactivity descriptors that quantify a molecule's chemical behavior. hakon-art.com These descriptors provide a theoretical framework for comparing the reactivity of different compounds. rjpn.org

Key reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. hakon-art.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. hakon-art.com

Electronegativity (χ): The ability of a molecule to attract electrons. hakon-art.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Studies on nitrophenols have shown they possess a high electrophilicity index, indicating they favor reactions with nucleophiles. rjpn.org

Table 2: Illustrative Reactivity Descriptors for Related Phenolic Compounds This table presents data for analogous compounds to illustrate the typical values obtained from DFT calculations.

| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Source |

|---|---|---|---|

| Phenol | 3.0015 | 1.5794 | rjpn.org |

| 2-Nitrophenol | 2.4898 | 2.6842 | rjpn.org |

Computational Modeling of Stereochemical Features

Computational modeling is instrumental in exploring the stereochemical features of flexible molecules like this compound. The molecule possesses rotational freedom around the ether linkage (C-O-C bond), allowing for multiple conformations.

By performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the dihedral angle around this bond, the most stable conformations (energy minima) and the rotational energy barriers (energy maxima) can be identified. Such analyses, often conducted using DFT, reveal the preferred spatial arrangement of the two phenyl rings relative to each other. Computational studies on similar multi-ring structures have shown that the most stable conformation often maximizes conjugation or facilitates favorable intramolecular interactions, such as hydrogen bonding. smolecule.com For this compound, modeling would clarify the planarity and relative orientation of the nitrophenyl and phenol rings in the molecule's ground state. smolecule.com

Design of Experiment (DoE) Approaches in Synthetic Optimization

The synthesis of this compound, typically achieved through a copper-catalyzed Ullmann condensation reaction, involves multiple variables that can significantly influence the reaction's yield and purity. wikipedia.org Optimizing such a multi-parameter process using a traditional one-variable-at-a-time (OVAT) approach can be inefficient and may fail to identify interactions between variables. rsc.org Design of Experiment (DoE) provides a structured, statistical methodology to efficiently explore the reaction space and identify optimal conditions with a minimal number of experiments. rsc.org This section outlines a hypothetical DoE approach to optimize the synthesis of this compound from 2-chloronitrobenzene and phenol, focusing on maximizing the reaction yield.

The Ullmann condensation for diaryl ethers is known to be sensitive to several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. rsc.orgbeilstein-journals.orgarkat-usa.org A DoE study allows for the simultaneous variation of these factors to model their effects and interactions. arkat-usa.org

Objective: To maximize the percentage yield of this compound.

Selection of Factors and Levels:

Based on literature precedents for Ullmann-type C-O coupling reactions, four critical factors are selected for investigation: Temperature, Catalyst Loading, Ligand, and Base. arkat-usa.orgnih.gov For each factor, two levels—a high (+) and a low (-)—are chosen to construct a full factorial design. This design will allow for the evaluation of the main effects of each factor and all possible interactions between them.

The selected factors and their respective levels are detailed in the table below.

| Factor | Name | Type | Low Level (-) | High Level (+) |

| A | Temperature (°C) | Continuous | 100 | 120 |

| B | Catalyst Loading (mol%) | Continuous | 5 | 10 |

| C | Ligand | Categorical | L-Proline | DMEDA |

| D | Base | Categorical | K₂CO₃ | Cs₂CO₃ |

DMEDA = N,N'-Dimethylethylenediamine

Experimental Design Matrix:

A 2⁴ full factorial design is employed, resulting in 16 unique experimental runs. This design will systematically investigate all combinations of the selected factor levels. The following table outlines the specific conditions for each of the 16 experiments.

| Run | Factor A: Temperature (°C) | Factor B: Catalyst Loading (mol%) | Factor C: Ligand | Factor D: Base |

| 1 | 100 (-) | 5 (-) | L-Proline (-) | K₂CO₃ (-) |

| 2 | 120 (+) | 5 (-) | L-Proline (-) | K₂CO₃ (-) |

| 3 | 100 (-) | 10 (+) | L-Proline (-) | K₂CO₃ (-) |

| 4 | 120 (+) | 10 (+) | L-Proline (-) | K₂CO₃ (-) |

| 5 | 100 (-) | 5 (-) | DMEDA (+) | K₂CO₃ (-) |

| 6 | 120 (+) | 5 (-) | DMEDA (+) | K₂CO₃ (-) |

| 7 | 100 (-) | 10 (+) | DMEDA (+) | K₂CO₃ (-) |

| 8 | 120 (+) | 10 (+) | DMEDA (+) | K₂CO₃ (-) |

| 9 | 100 (-) | 5 (-) | L-Proline (-) | Cs₂CO₃ (+) |

| 10 | 120 (+) | 5 (-) | L-Proline (-) | Cs₂CO₃ (+) |

| 11 | 100 (-) | 10 (+) | L-Proline (-) | Cs₂CO₃ (+) |

| 12 | 120 (+) | 10 (+) | L-Proline (-) | Cs₂CO₃ (+) |

| 13 | 100 (-) | 5 (-) | DMEDA (+) | Cs₂CO₃ (+) |

| 14 | 120 (+) | 5 (-) | DMEDA (+) | Cs₂CO₃ (+) |

| 15 | 100 (-) | 10 (+) | DMEDA (+) | Cs₂CO₃ (+) |

| 16 | 120 (+) | 10 (+) | DMEDA (+) | Cs₂CO₃ (+) |

Analysis of Hypothetical Results:

Following the execution of the 16 experimental runs, the yield of this compound for each run would be quantified (e.g., by HPLC or GC). The hypothetical results are presented in the table below.

| Run | Temperature (°C) | Catalyst Loading (mol%) | Ligand | Base | Yield (%) |

| 1 | 100 | 5 | L-Proline | K₂CO₃ | 45 |

| 2 | 120 | 5 | L-Proline | K₂CO₃ | 58 |

| 3 | 100 | 10 | L-Proline | K₂CO₃ | 52 |

| 4 | 120 | 10 | L-Proline | K₂CO₃ | 65 |

| 5 | 100 | 5 | DMEDA | K₂CO₃ | 68 |

| 6 | 120 | 5 | DMEDA | K₂CO₃ | 82 |

| 7 | 100 | 10 | DMEDA | K₂CO₃ | 75 |

| 8 | 120 | 10 | DMEDA | K₂CO₃ | 91 |

| 9 | 100 | 5 | L-Proline | Cs₂CO₃ | 55 |

| 10 | 120 | 5 | L-Proline | Cs₂CO₃ | 67 |

| 11 | 100 | 10 | L-Proline | Cs₂CO₃ | 61 |

| 12 | 120 | 10 | L-Proline | Cs₂CO₃ | 74 |

| 13 | 100 | 5 | DMEDA | Cs₂CO₃ | 72 |

| 14 | 120 | 5 | DMEDA | Cs₂CO₃ | 85 |

| 15 | 100 | 10 | DMEDA | Cs₂CO₃ | 79 |

| 16 | 120 | 10 | DMEDA | Cs₂CO₃ | 94 |

Statistical analysis of these results, typically through Analysis of Variance (ANOVA), would reveal the main effect of each factor on the yield, as well as any significant interaction effects. For instance, the data might reveal that temperature has the most significant positive effect on the yield, and that there is a strong positive interaction between the choice of ligand and the temperature. The analysis would generate a predictive model that can be used to identify the optimal conditions for maximizing the yield of this compound, such as the combination of high temperature (120°C), high catalyst loading (10 mol%), DMEDA as the ligand, and Cs₂CO₃ as the base, which resulted in the highest yield of 94% in this hypothetical study. This systematic approach ensures a thorough understanding of the reaction system and leads to a more robust and optimized synthetic protocol.

Applications of 2 2 Nitrophenoxy Phenol in Contemporary Organic Synthesis

Role as a Protecting Group in Multistep Synthesis

While 2-(2-Nitrophenoxy)phenol itself is not directly used as a protecting group, its core chemical scaffold is the basis for a critical class of photolabile protecting groups (PPGs), also known as caging groups. nih.gov Specifically, derivatives like the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group have been developed for the protection of alcohols, amines, and carboxylic acids. biosyn.comrsc.orgresearchgate.net These groups are instrumental in multistep synthesis where controlled, traceless removal of the protecting group is required.

The key feature of NPPOC and related groups is their ability to be cleaved upon irradiation with UV light, typically in the 350-400 nm range. researchgate.net This photo-deprotection mechanism offers high spatial and temporal control, allowing for the unmasking of a functional group at a specific time and location within a reaction sequence, which is not possible with traditional chemical deprotection methods. nih.govbiosyn.com The process is initiated by an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. researchgate.net This intermediate then rearranges to release the protected functional group, carbon dioxide, and a 2-nitrosostyrene byproduct. biosyn.comresearchgate.net

The utility of the NPPOC group is particularly evident in the synthesis of sensitive biomolecules like oligonucleotides and peptides. biosyn.comrsc.org For instance, in photolithographic solid-phase peptide synthesis, NPPOC-protected amino acids are used as building blocks. researchgate.net The rapid and clean photolytic cleavage allows for the sequential addition of amino acids with high fidelity. researchgate.net Compared to other common photolabile groups like the o-nitroveratryloxycarbonyl (NVOC) group, NPPOC often exhibits faster cleavage kinetics, improving synthesis efficiency. researchgate.net

Table 1: Comparison of Photolabile Protecting Groups Based on the 2-(2-Nitrophenyl) Scaffold

| Protecting Group | Protected Functionality | Key Features | Cleavage Conditions | Applications |

| NPPOC | Amines, Alcohols | Faster cleavage than NVOC, high quantum yield. biosyn.comresearchgate.net | UV Light (e.g., 365 nm) researchgate.net | Peptide synthesis, oligonucleotide synthesis, microarrays. biosyn.comrsc.org |

| Npp | Carboxylic Acids | Compatible with Fmoc-t-Bu strategy, rapid removal. rsc.org | UV Light rsc.org | Solid-phase peptide synthesis, cyclic peptides. rsc.org |

| NPE | Alcohols, Phosphates | One of the early nitrobenzyl-type PPGs. nih.govresearchgate.net | UV Light researchgate.net | Caged nucleotides (e.g., ATP), caged secondary messengers. nih.gov |

Intermediacy in the Synthesis of Complex Organic Scaffolds

This compound serves as a crucial, often transient, intermediate in the construction of complex, polycyclic organic frameworks. Its structure is primed for intramolecular cyclization reactions, particularly for the synthesis of dibenzo[b,f] biosyn.comnottingham.ac.ukoxazepines. This tricyclic system is a core component of various physiologically active compounds. researchgate.net

A common synthetic strategy involves the Ullmann condensation or Buchwald-Hartwig amination of a 2-aminophenol (B121084) derivative with a 2-halonitrobenzene. The resulting 2-(2-Nitrophenoxy)aniline derivative, which is structurally analogous to this compound, is then subjected to reductive cyclization. In a more direct route, the formation of the diaryl ether bond via nucleophilic aromatic substitution between 2-aminophenol and an activated 2-halonitroarene directly yields the precursor which cyclizes to the dibenzo[b,f] biosyn.comnottingham.ac.ukoxazepine scaffold. researchgate.netresearchgate.net

The key transformation is the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the phenol (B47542) or a related functional group on the other ring, or participates in a Smiles rearrangement followed by cyclization. This reductive cyclization is typically achieved using reagents like iron in acetic acid, sodium dithionite, or catalytic hydrogenation. The strategic placement of the nitro and hydroxyl groups facilitates a clean and efficient ring-closing reaction to form the central seven-membered oxazepine ring.

Table 2: Synthetic Routes to Dibenzo[b,f] biosyn.comnottingham.ac.ukoxazepine Scaffolds

| Starting Materials | Key Reaction Type | Intermediate Type | Resulting Scaffold |

| Substituted 2-Aminophenols + Substituted 2-Halonitrobenzenes | Ullmann Condensation / SNAr followed by Reductive Cyclization researchgate.net | 2-(2-Nitroanilino)phenol derivative | Dibenzo[b,f] biosyn.comnottingham.ac.ukoxazepine researchgate.netresearchgate.net |

| Substituted 2-Aminophenols + Substituted 2-Halobenzaldehydes | Cyclocondensation researchgate.netresearchgate.net | Iminostilbene derivative | Dibenzo[b,f] biosyn.comnottingham.ac.ukoxazepine researchgate.netresearchgate.net |

| 2-Bromostyrene + 2-Chloroaniline | Ligand-controlled intramolecular cyclization beilstein-journals.org | Diaryl amine derivative | Dibenzo[b,f]azepine beilstein-journals.org |

Precursor for Advanced Heterocyclic Chemistry

The chemical architecture of this compound makes it an ideal precursor for a variety of advanced heterocyclic compounds, most notably phenoxazines. nih.govsemanticscholar.org Phenoxazines are a class of tricyclic heteroaromatics with significant applications as dyes, indicators, and scaffolds in medicinal chemistry and materials science. researchgate.net

The synthesis of the phenoxazine (B87303) core from this compound is typically accomplished through an intramolecular reductive cyclization. This transformation, often referred to as a Cadogan reaction, involves the reduction of the nitro group, which generates a highly reactive nitrene or amino intermediate. This intermediate immediately undergoes cyclization onto the adjacent phenyl ring, followed by aromatization to yield the stable phenoxazine system. Various reducing agents can be employed for this purpose, including triethyl phosphite (B83602) or catalytic hydrogenation.

Furthermore, the reactivity of the nitro group allows for its participation in other cyclization strategies. For instance, tandem Michael addition/cyclization reactions involving derivatives like 2-(2-nitrovinyl)phenols can lead to the formation of other heterocyclic systems such as benzopyrans. researchgate.net The electron-withdrawing nature of the nitro group activates the adjacent molecule for nucleophilic attack, enabling the construction of new rings. researchgate.net This highlights the role of the nitrophenoxy moiety as a versatile synthon for building diverse heterocyclic structures.

Table 3: Heterocyclic Systems Derived from Nitrophenol Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle |

| This compound | Intramolecular Reductive Cyclization | Phenoxazine nih.govsemanticscholar.org |

| 2-(2-Nitroanilino)phenol | Intramolecular Reductive Cyclization | Phenazine nih.gov |

| 2-Aminophenol + Dinitrobenzene derivative | Nucleophilic Aromatic Substitution / Cyclization | Dinitrophenoxazine nih.govsemanticscholar.org |

| 2-(2-Nitrovinyl)phenol + Michael Donor | Tandem Michael Addition/Cyclization | Benzopyran researchgate.net |

| 2-Nitrophenyl-substituted Pyrazolines | Reductive Rearrangement | 2-Aryl Quinoline acs.org |

Exploration of 2 2 Nitrophenoxy Phenol in Materials Science and Supramolecular Chemistry

Integration into Photoactive Materials

There is a notable absence of dedicated research on the integration of 2-(2-Nitrophenoxy)phenol into photoactive materials. While related compounds, such as o-nitrobenzyl derivatives, are well-known photolabile protecting groups used in the development of photoresponsive polymers, specific studies detailing the photochromic or photoresponsive properties of materials directly incorporating this compound are not readily found in the available literature. The presence of the o-nitrophenoxy group suggests a potential for photo-induced reactions, but this has not been experimentally detailed for this specific compound in a materials context.

Contribution to Liquid Crystalline Systems

Currently, there are no specific studies in the available scientific literature that describe the synthesis or contribution of this compound or its derivatives to liquid crystalline systems. The molecular structure of this compound, with its two aromatic rings, could theoretically serve as a component of a larger mesogenic molecule. However, research detailing its use to induce or modify liquid crystal phases, or data on the mesomorphic properties of its derivatives, is not available.

Utility as Polymer Precursors and Crosslinkers

The bifunctional nature of this compound, containing two hydroxyl groups, suggests its potential use as a monomer in polymerization reactions or as a crosslinking agent. Phenolic compounds are commonly used as precursors for resins like phenol-formaldehyde polymers or as hardeners for epoxy resins. However, specific research detailing the polymerization of this compound to form new polymers or its application as a crosslinker for thermosetting systems has not been reported in the accessible literature. While general principles of phenolic polymer chemistry exist, detailed findings and data tables specific to polymers derived from this particular compound are unavailable.

Compound Name Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.